molecular formula C21H29N3O B5712985 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

Cat. No.: B5712985
M. Wt: 339.5 g/mol
InChI Key: QLKNCRQZEMRMOK-UHFFFAOYSA-N
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Description

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, basic or acidic catalysts.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine and aniline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a dimethylaniline moiety differentiates it from other piperazine derivatives, potentially leading to unique pharmacological effects and applications .

Properties

IUPAC Name

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-4-25-21-8-6-5-7-20(21)24-15-13-23(14-16-24)17-18-9-11-19(12-10-18)22(2)3/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNCRQZEMRMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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